7-Propyl-[1,8]naphthyridin-4-ol
Description
7-Propyl-[1,8]naphthyridin-4-ol is a substituted 1,8-naphthyridine derivative characterized by a hydroxyl group at position 4 and a propyl group at position 5. The propyl substituent likely influences solubility, reactivity, and biological activity compared to other alkyl or aryl analogs.
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
7-propyl-1H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C11H12N2O/c1-2-3-8-4-5-9-10(14)6-7-12-11(9)13-8/h4-7H,2-3H2,1H3,(H,12,13,14) |
InChI Key |
DZBWXTCGVMUFLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C=C1)C(=O)C=CN2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Cytotoxic and Antioxidant Activity
- Carbohydrazide derivatives (e.g., Compound 15): Exhibit potent cytotoxicity against Ehrlich Ascites Carcinoma (IC₅₀ = 12 µM) and antioxidant activity (IC₅₀ = 18 µM) due to pyrazole and quinazolone moieties .
- 7-Methyl-phenyl derivatives (e.g., 3g): Limited direct biological data, but related 1,8-naphthyridines show activity modulated by substituent lipophilicity and hydrogen-bonding capacity .
Key Research Findings and Implications
Synthetic Challenges : Propyl substituents require optimized cyclization conditions to avoid steric hindrance, as seen in halogenated analog syntheses .
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